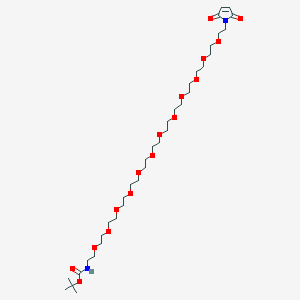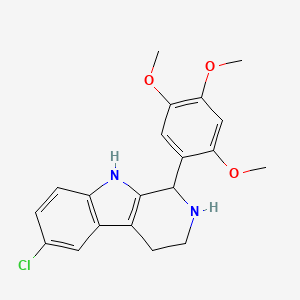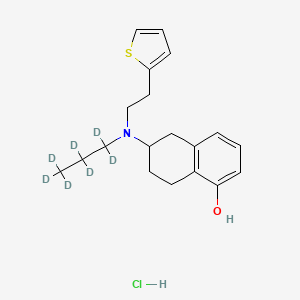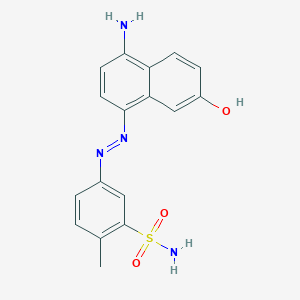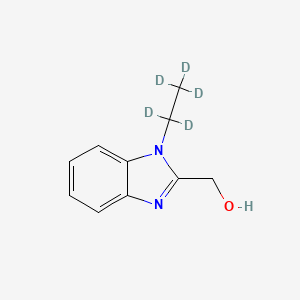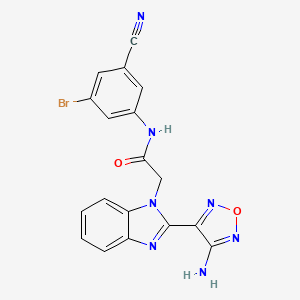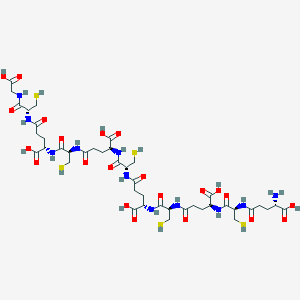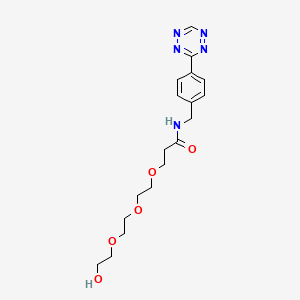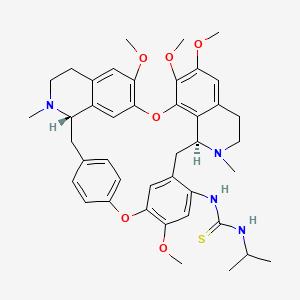
Angiogenesis inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angiogenesis Inhibitor 2 involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously monitored to ensure consistency and purity of the final product. The process often involves purification steps such as crystallization and chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Angiogenesis Inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed: The major products formed from these reactions include derivatives of this compound that possess enhanced anti-angiogenic properties. These derivatives are often tested for their efficacy in inhibiting tumor growth .
Scientific Research Applications
Angiogenesis Inhibitor 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of angiogenesis and develop new anti-cancer drugs. In biology, it helps to understand the role of blood vessel formation in various physiological and pathological processes. In medicine, it is used in the treatment of cancer and other diseases characterized by abnormal angiogenesis. In industry, it is utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
The mechanism of action of Angiogenesis Inhibitor 2 involves the inhibition of key signaling pathways that promote angiogenesis. The compound targets molecular pathways such as the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By blocking these pathways, this compound effectively prevents the formation of new blood vessels, thereby restricting the growth and spread of tumors .
Comparison with Similar Compounds
- Bevacizumab (Avastin®)
- Cabozantinib (Cometriq®)
- Everolimus (Afinitor®)
- Lenalidomide (Revlimid®)
- Lenvatinib mesylate (Lenvima®)
- Pazopanib (Votrient®)
- Ramucirumab (Cyramza®)
- Regorafenib (Stivarga®)
Comparison: Angiogenesis Inhibitor 2 is unique in its ability to target multiple pathways involved in angiogenesis, making it more effective in inhibiting tumor growth compared to some of the other compounds listed. Additionally, it has shown fewer side effects in clinical trials, making it a promising candidate for further development .
Properties
Molecular Formula |
C42H50N4O6S |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
1-propan-2-yl-3-[(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-11-yl]thiourea |
InChI |
InChI=1S/C42H50N4O6S/c1-24(2)43-42(53)44-31-23-35(48-6)36-21-28(31)18-33-39-27(14-16-46(33)4)20-38(49-7)40(50-8)41(39)52-37-22-30-26(19-34(37)47-5)13-15-45(3)32(30)17-25-9-11-29(51-36)12-10-25/h9-12,19-24,32-33H,13-18H2,1-8H3,(H2,43,44,53)/t32-,33-/m0/s1 |
InChI Key |
NPZJRLMTONONRX-LQJZCPKCSA-N |
Isomeric SMILES |
CC(C)NC(=S)NC1=CC(=C2C=C1C[C@H]3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN([C@H](C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
Canonical SMILES |
CC(C)NC(=S)NC1=CC(=C2C=C1CC3C4=C(C(=C(C=C4CCN3C)OC)OC)OC5=C(C=C6CCN(C(C6=C5)CC7=CC=C(O2)C=C7)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)
